![molecular formula C8H9NO3 B1588919 Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 223788-08-7](/img/structure/B1588919.png)
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3/c1-5-6 (8 (11)12-2)3-4-7 (10)9-5/h3-4H,1-2H3, (H,9,10)
. This indicates that the compound has a pyridine ring with a methyl group and a carboxylate group attached to it.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.16 . It is a solid substance and should be stored in a dry place at 2-8°C .
Scientific Research Applications
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Scientific Research Applications
Synthesis of Lucanthone Analogs: This compound is utilized in the synthesis of analogs of Lucanthone, which are known for their antitumor and bactericidal properties. This application is significant in the field of medicinal chemistry where new therapeutic agents are being developed .
Catalytic Multicomponent Reactions: It serves as a reactant in catalytic multicomponent reactions, which are valuable for constructing complex molecules with potential applications in drug development and materials science .
Ultrasound Irradiation Synthesis: The compound has been used in the efficient synthesis of 3,4-dihydropyrimidin-2-ones under ultrasound irradiation, a method that can enhance reaction rates and yield .
Chemical Research and Development: As listed by various chemical suppliers, this compound is available for use in chemical research and development, indicating its utility in various experimental and synthetic processes .
Safety and Hazards
properties
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKFYQERYBEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472629 | |
Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
223788-08-7 | |
Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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